N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
The compound N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic molecule featuring a thiazole core substituted with a 2-fluorophenyl group and a methyl group, linked via a propanamide chain to a 4-oxoquinazolinone moiety. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., tetrazolyl, oxadiazolyl, and pyrazolyl derivatives) highlight the importance of heterocyclic systems in drug design.
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-14-19(30-21(26-14)15-6-2-4-8-17(15)23)12-24-20(28)10-11-27-13-25-18-9-5-3-7-16(18)22(27)29/h2-9,13H,10-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUZLALXZKNALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines a thiazole ring, a fluorophenyl group, and a quinazolinone moiety, which may enhance its pharmacological properties. Understanding its biological activity is crucial for its application in pharmaceutical development.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Fluorophenyl Group : The presence of fluorine can influence the compound's lipophilicity and biological interactions.
- Quinazolinone Moiety : This structure is often associated with antitumor activity and has been explored for its ability to inhibit specific enzymes.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial survival.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways involved in disease processes.
Biological Activity Data
Numerous studies have evaluated the biological activity of similar compounds. Here is a summary of findings relevant to this compound:
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | References |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µM | |
| Antitumor | MCF7 (breast cancer) | 15 µM | |
| Antifungal | Candida albicans | 12 µM |
Case Studies
-
Antimicrobial Activity
- A study assessed the compound's efficacy against various bacterial strains, revealing promising results with an MIC of 10 µM against Staphylococcus aureus. This suggests potential as an antibacterial agent.
-
Antitumor Activity
- In vitro tests on MCF7 breast cancer cells demonstrated an IC50 of 15 µM, indicating significant antiproliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Antifungal Activity
- The compound exhibited antifungal properties with an MIC of 12 µM against Candida albicans, suggesting its potential use in treating fungal infections.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity compared to other derivatives lacking these features. Studies indicate that modifications to the thiazole or quinazolinone components can significantly impact potency and selectivity against various targets.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural elements and molecular properties of the target compound with analogs from the evidence:
Key Observations :
- The target compound’s thiazole-fluorophenyl and quinazolinone groups differentiate it from tetrazole- or oxadiazole-containing analogs.
- Molecular weights of analogs range from 341–366 g/mol, suggesting the target compound may fall within this range.
Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, analogs provide insights:
- Tetrazole/Oxadiazole Derivatives : Exhibit antimicrobial activity due to electron-deficient heterocycles interacting with bacterial enzymes .
- Thiazole-Pyrazole Hybrids : Demonstrated antibacterial activity, possibly via membrane disruption .
- Quinazolinone Moieties: Found in kinase inhibitors (e.g., EGFR inhibitors) and antiproliferative agents .
The target compound’s quinazolinone-thiazole hybrid structure may combine kinase inhibition (from quinazolinone) and antimicrobial effects (from thiazole), but experimental validation is needed.
Spectral Characterization
Spectral techniques used for analogs (IR, NMR, MS) can be extrapolated to the target compound:
- IR : Expected C=O (amide) at ~1660–1680 cm⁻¹, absence of S-H (confirmed thione tautomer if present).
- ¹H-NMR: Signals for fluorophenyl (δ 7.0–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and quinazolinone protons (δ 8.0–8.5 ppm).
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodology: The synthesis involves multi-step reactions, starting with the preparation of the thiazole core (2-(2-fluorophenyl)-4-methylthiazol-5-yl)methylamine. The quinazolin-4(3H)-one moiety is typically synthesized separately via cyclization of anthranilic acid derivatives. Coupling these fragments requires amide bond formation using reagents like EDC/HOBt. Optimization includes controlling temperature (0–5°C for sensitive steps) and using anhydrous solvents. Purification via reverse-phase HPLC is critical to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure?
Methodology:
- 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm), thiazole methyl (δ 2.5 ppm), and quinazolinone carbonyl (δ 165–170 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <3 ppm error.
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the propanamide linker .
Q. How should researchers conduct initial pharmacological screening for anticancer activity?
Methodology: Use in vitro assays such as:
- MTT/PrestoBlue on cancer cell lines (e.g., MCF-7, A549) to determine IC50 values.
- Apoptosis assays (Annexin V/PI staining) to evaluate mechanistic pathways. Compare results with reference drugs (e.g., doxorubicin) and validate via dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-oxoquinazolin moiety?
Methodology: Synthesize analogs with modifications to the quinazolinone ring (e.g., replacing oxygen with sulfur or altering substituents). Test these analogs in kinase inhibition assays (e.g., EGFR or Aurora kinases) and correlate activity changes with structural features. Use multivariate regression analysis to quantify contributions of specific substituents to potency .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
Methodology:
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolism (via LC-MS/MS).
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility.
- Orthotopic xenograft models : Validate efficacy in physiologically relevant tumor microenvironments .
Q. Which computational approaches predict binding affinity with kinase targets?
Methodology:
- Molecular docking (AutoDock Vina): Screen against kinases (e.g., EGFR, VEGFR) using the compound’s 3D structure.
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories.
- Free energy calculations (MM-PBSA/GBSA): Quantify interaction energies for key residues .
Data Contradiction Analysis
Q. How to address variability in IC50 values across cell lines?
Methodology:
- Standardize assay conditions : Use identical passage numbers, serum concentrations, and incubation times.
- Mechanistic follow-up : Perform Western blotting for target proteins (e.g., phosphorylated EGFR) to confirm on-target effects.
- Meta-analysis : Compare data with structurally similar compounds in public databases (e.g., ChEMBL) .
Safety and Toxicity Considerations
Q. What protocols ensure safe handling during synthesis?
Methodology:
- PPE : Use nitrile gloves, fume hoods, and closed systems for volatile intermediates.
- Waste disposal : Neutralize reactive byproducts (e.g., fluorophenyl derivatives) before disposal.
- Acute toxicity screening : Conduct OECD Guideline 423 tests in rodents for preliminary safety assessment .
Comparative Studies
Q. How does this compound compare to analogs with thiophene or pyridazine cores?
Methodology:
- Biological profiling : Test analogs in parallel assays (e.g., kinase panels, cytotoxicity).
- Computational similarity analysis : Use Tanimoto coefficients to quantify structural divergence.
- ADMET comparison : Assess differences in metabolic stability (CYP450 inhibition) and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
